1-Methyl-3-(2,2,2-trifluoroethyl)urea
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Overview
Description
1-Methyl-3-(2,2,2-trifluoroethyl)urea is an organic compound characterized by the presence of a trifluoroethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2,2,2-trifluoroethyl)urea can be synthesized through several methods. One common approach involves the reaction of 1-methylurea with 2,2,2-trifluoroethyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-(2,2,2-trifluoroethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with various functional groups.
Scientific Research Applications
1-Methyl-3-(2,2,2-trifluoroethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(2,2,2-trifluoroethyl)urea involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1,3-bis(2,2,2-trifluoroethyl)urea: Another urea derivative with two trifluoroethyl groups, used in similar applications but with different reactivity and properties.
2,2,2-Trifluoroethylamine: A related compound with a trifluoroethyl group attached to an amine, used in the synthesis of various organic molecules.
Uniqueness: 1-Methyl-3-(2,2,2-trifluoroethyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
692-10-4 |
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Molecular Formula |
C4H7F3N2O |
Molecular Weight |
156.11 g/mol |
IUPAC Name |
1-methyl-3-(2,2,2-trifluoroethyl)urea |
InChI |
InChI=1S/C4H7F3N2O/c1-8-3(10)9-2-4(5,6)7/h2H2,1H3,(H2,8,9,10) |
InChI Key |
SCMRJRIQHHKNOX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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